molecular formula C11H15ClN4O4 B3039576 (Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate CAS No. 1207062-34-7

(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate

Cat. No.: B3039576
CAS No.: 1207062-34-7
M. Wt: 302.71
InChI Key: TZLIVOLYCVSGMK-ZSOIEALJSA-N
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Description

This compound is a hydrazonyl halide featuring a Z-configuration ethyl ester core, a chloro group, and a hydrazone moiety linked to a substituted pyrazole ring. The pyrazole substituents—a methyl group at position 1 and an ethoxycarbonyl group at position 4—impart distinct electronic and steric properties. These functional groups influence reactivity, stability, and applications in heterocyclic synthesis, particularly in constructing spiroheterocycles and bioactive molecules .

Properties

IUPAC Name

ethyl 5-[(2Z)-2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O4/c1-4-19-10(17)7-6-13-16(3)9(7)15-14-8(12)11(18)20-5-2/h6,15H,4-5H2,1-3H3/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLIVOLYCVSGMK-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NN=C(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(N=C1)C)N/N=C(/C(=O)OCC)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a series of reactions starting from ethyl chloroacetate and various hydrazones derived from pyrazole derivatives. The process is characterized by the formation of hydrazone linkages, which are crucial for the biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives containing hydrazone functionalities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-715Induction of apoptosis
BPC-320Cell cycle arrest
CHeLa10Inhibition of DNA synthesis

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Studies demonstrate that similar pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for further investigation against resistant strains.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar moieties have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Evaluation : Research conducted by Microbial Drug Resistance highlighted that derivatives similar to our compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research : A recent publication in Phytotherapy Research reported that compounds with the hydrazone configuration reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Variations

The compound is compared to three closely related hydrazonyl halides (Table 1):

Compound Hydrazone Substituent Key Functional Groups Synthesis Method Applications
Target Compound: (Z)-Ethyl 2-(2-(5-(1-Methyl-4-Ethoxycarbonyl-1H-Pyrazole))Hydrazono)-2-Chloroacetate 5-(1-Methyl-4-ethoxycarbonyl-1H-pyrazole) Chloro, hydrazone, pyrazole, ethoxycarbonyl, methyl Diazonium coupling of pyrazole derivative with ethyl 2-chloro-3-oxobutanoate Synthesis of pyrazole-containing heterocycles, potential pharmaceutical intermediates
Ethyl (Z)-2-Chloro-2-(Phenylhydrazono)Acetate () Phenyl Chloro, hydrazone, phenyl Diazotization of aniline + reaction with ethyl 2-chloro-3-oxobutanoate Spiroheterocycle synthesis, heteroannulation reactions
Ethyl (Z)-2-Chloro-2-[2-(4-Methoxyphenyl)Hydrazono]Acetate () 4-Methoxyphenyl Chloro, hydrazone, methoxy-substituted phenyl Similar diazonium coupling with 4-methoxyaniline Pharmaceutical intermediates, agrochemical precursors
Ethyl (Z)-2-Chloro-2-[2-(4-Methylphenyl)Hydrazono]Acetate () 4-Methylphenyl Chloro, hydrazone, methyl-substituted phenyl Diazonium salt reaction with ethyl 2-chloro-3-oxobutanoate Crystal engineering, hydrogen-bonded helical chains in solid state

Key Research Findings

Reactivity and Configuration: The Z-configuration in all analogs enables intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, stabilizing the structure and influencing crystal packing (e.g., helical chains in ) .

Synthetic Utility: Phenyl and substituted phenyl derivatives (e.g., 4-methoxy, 4-methyl) are widely used in heteroannulation reactions to form indoles, pyrazoles, and triazoles . The pyrazole-containing target compound may enable access to novel pyrazole-fused heterocycles, expanding medicinal chemistry libraries .

Physical Properties :

  • Substituted phenyl analogs (e.g., 4-methoxy) exhibit higher solubility in polar solvents due to electron-donating groups, whereas the ethoxycarbonyl group in the target compound may enhance lipophilicity .
  • Melting points vary with substituents: 4-methylphenyl derivatives melt at ~352–353 K, while methoxy-substituted analogs have lower melting points due to disrupted crystal packing .

Biological Relevance :

  • Methoxy-substituted phenyl hydrazones () are explored as intermediates in antiviral and anticancer agents, suggesting the target compound’s pyrazole moiety could offer unique bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate
Reactant of Route 2
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(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate

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